![molecular formula C11H16NP B14484605 2-[(Phenylphosphanyl)methyl]pyrrolidine CAS No. 63696-12-8](/img/structure/B14484605.png)
2-[(Phenylphosphanyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylphosphanyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenylphosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a phenylphosphine derivative. One common method is the reaction of pyrrolidine with phenylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylphosphanyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylphosphanyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 2-[(Phenylphosphanyl)methyl]pyrrolidine depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context and the specific biological or chemical system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without the phenylphosphanyl group.
Phenylphosphine: A compound containing a phenyl group attached to a phosphine group, without the pyrrolidine ring.
Pyrrolidinone: A lactam derivative of pyrrolidine, often used in medicinal chemistry.
Uniqueness
2-[(Phenylphosphanyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylphosphanyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to act as a ligand and form stable complexes with metals sets it apart from simpler pyrrolidine or phosphine derivatives.
Eigenschaften
CAS-Nummer |
63696-12-8 |
|---|---|
Molekularformel |
C11H16NP |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
phenyl(pyrrolidin-2-ylmethyl)phosphane |
InChI |
InChI=1S/C11H16NP/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
InChI-Schlüssel |
JNIQMEBMWVHMGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CPC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


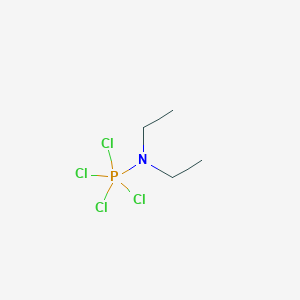
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)


![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

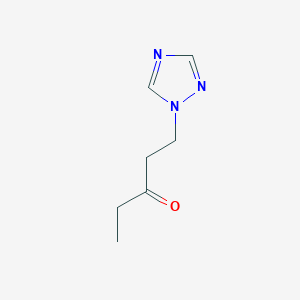
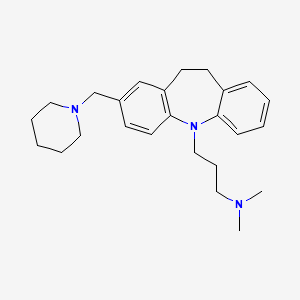
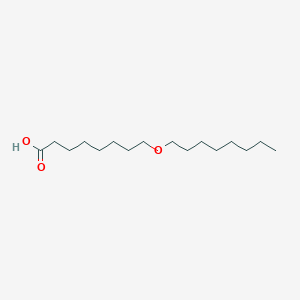
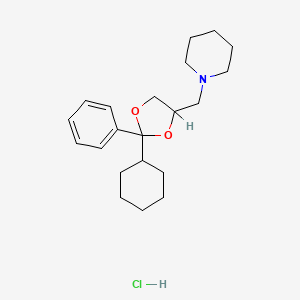
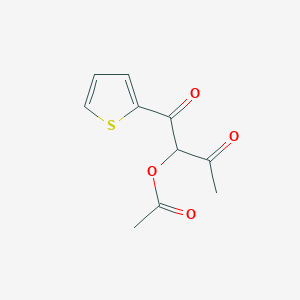

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
